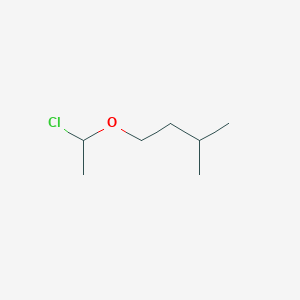

1-(1-Chloroethoxy)-3-methylbutane

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15ClO |

|---|---|

Molecular Weight |

150.64 g/mol |

IUPAC Name |

1-(1-chloroethoxy)-3-methylbutane |

InChI |

InChI=1S/C7H15ClO/c1-6(2)4-5-9-7(3)8/h6-7H,4-5H2,1-3H3 |

InChI Key |

ZTAQZZRFUJEQJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of 1-(1-Chloroethoxy)-3-methylbutane

Technical Monograph: 1-(1-Chloroethoxy)-3-methylbutane

Part 1: Executive Summary & Structural Identity

1-(1-Chloroethoxy)-3-methylbutane , also known as 1-chloroethyl isopentyl ether , is a specialized

Unlike simple alkyl halides, this compound features a chlorine atom on the

Structural Classification

-

IUPAC Name: 1-(1-Chloroethoxy)-3-methylbutane

-

Common Synonyms: 1-Chloroethyl isopentyl ether; Isopentyl

-chloroethyl ether; 1-Isopentyloxy-1-chloroethane. -

Molecular Formula:

-

Molecular Weight: 150.65 g/mol

-

SMILES: CC(C)CCOC(C)Cl

Part 2: Physical & Chemical Properties

Due to the hydrolytic instability of

Table 1: Physicochemical Profile

| Property | Value / Description | Note |

| Physical State | Colorless to pale yellow liquid | Fumes in moist air due to HCl release. |

| Boiling Point | 150–160 °C (Predicted) | Extrapolated from 1-chloroethyl ethyl ether (BP 98°C). |

| Density | ~0.92 g/cm³ | Typical for aliphatic chloroethers. |

| Solubility | Soluble in DCM, THF, Et₂O, Toluene | Reacts violently with water/alcohols. |

| Vapor Pressure | Moderate | Volatile; handle in a fume hood. |

| LogP | ~2.8 (Predicted) | Highly lipophilic promoiety. |

| Stability | Thermally unstable >100°C | Tendency to eliminate HCl to form vinyl ethers. |

Reactivity Profile

-

Electrophilicity: The C-Cl bond is exceptionally labile. The compound reacts rapidly with nucleophiles (carboxylates, alkoxides, amines) to form acetal-like linkages.

-

Hydrolysis: Upon contact with water, it hydrolyzes within seconds to minutes to form acetaldehyde , isopentanol , and hydrochloric acid .

-

Thermal Decomposition: At elevated temperatures or during distillation, it may eliminate HCl to revert to isopentyl vinyl ether .

Part 3: Synthesis & Production

The synthesis of 1-(1-Chloroethoxy)-3-methylbutane is typically performed via two primary routes. The Vinyl Ether Route is preferred for high purity as it avoids the formation of water.

Route A: Addition of HCl to Vinyl Ether (Preferred)

This method is atom-economical and produces high-purity material without water byproducts.

Route B: Aldehyde-Alcohol Condensation (Classic)

Suitable for in situ generation where isolation is not required.

DOT Diagram: Synthesis Pathways

Figure 1: Synthetic pathways for 1-(1-Chloroethoxy)-3-methylbutane. Route A (blue) is preferred for isolation.

Part 4: Applications in Drug Development

The primary utility of 1-(1-Chloroethoxy)-3-methylbutane is as a prodrug-forming reagent . It is used to mask polar functional groups (carboxylic acids, alcohols) to improve physicochemical properties.

Prodrug Strategy: Acetal Esters

By reacting a drug containing a carboxylic acid (

-

Benefit: The isopentyl group significantly increases lipophilicity (

), enhancing passive diffusion across biological membranes (e.g., intestinal epithelium, blood-brain barrier). -

Activation: Once in systemic circulation, ubiquitous esterases hydrolyze the terminal ester bond. The resulting hemiacetal intermediate spontaneously collapses, releasing the active drug, acetaldehyde, and isopentanol (a generally recognized as safe, or GRAS, flavoring agent).

Comparison with Other Promoiety Reagents

-

Chloromethyl methyl ether (MOM-Cl): Carcinogenic, produces formaldehyde (toxic).

-

1-Chloroethyl ethyl ether: Standard, but less lipophilic.

-

1-(1-Chloroethoxy)-3-methylbutane:Higher lipophilicity due to the C5 isopentyl chain, offering better membrane permeability for highly polar drugs.

DOT Diagram: Prodrug Activation Mechanism

Figure 2: Mechanism of prodrug synthesis and bio-activation.

Part 5: Experimental Protocols

Caution: All procedures must be performed in a fume hood. The reagent is a potential alkylating agent and lachrymator.

Protocol A: Synthesis of 1-(1-Chloroethoxy)-3-methylbutane (Route A)

-

Setup: Equip a 250 mL three-neck round-bottom flask with a gas inlet tube, a thermometer, and a calcium chloride drying tube.

-

Reagent: Charge the flask with Isopentyl Vinyl Ether (11.4 g, 100 mmol). Cool to 0°C using an ice/salt bath.

-

Addition: Slowly bubble dry HCl gas into the stirred liquid. Maintain temperature

. -

Monitoring: Monitor reaction progress by NMR or weight gain (theoretical gain = 3.65 g). The reaction is complete when the theoretical weight is reached or saturation is evident.

-

Workup: Degas the mixture with dry nitrogen to remove excess HCl.

-

Purification: The crude product is often pure enough for use. If necessary, distill rapidly under reduced pressure (high vacuum) at low temperature. Do not heat above 60°C to avoid decomposition.

Protocol B: General Prodrug Synthesis (Esterification)

-

Reactants: Dissolve the carboxylic acid drug (10 mmol) in dry DMF or DCM.

-

Base: Add Cesium Carbonate (

, 15 mmol) or Triethylamine (15 mmol). -

Alkylation: Add 1-(1-Chloroethoxy)-3-methylbutane (12 mmol) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours.

-

Workup: Dilute with ethyl acetate, wash with water and brine. Dry over

. -

Purification: Silica gel chromatography (neutralized with 1% triethylamine to prevent acid-catalyzed hydrolysis of the acetal ester).

Part 6: Safety & Handling (SDS Summary)

-

Hazard Class: Alkylating Agent.

-

Carcinogenicity: Suspected human carcinogen (Category 2). Structurally related to bis(chloromethyl) ether. Handle with extreme caution.

-

Flammability: Flammable liquid. Flash point estimated < 50°C.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

-

Disposal: Quench with aqueous ammonia or sodium hydroxide solution to hydrolyze the chloride before disposal.

References

-

Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7(3), 255-270. Link

- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Prodrug Design).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General procedures for -haloether synthesis).

-

Ettmayer, P., et al. (2004). "Lessons learned from marketed and investigational prodrugs." Journal of Medicinal Chemistry, 47(10), 2393-2404. Link

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Use of acetals as protecting groups).

Sources

Technical Guide: Stability and Storage of 1-(1-Chloroethoxy)-3-methylbutane

Executive Summary

1-(1-Chloroethoxy)-3-methylbutane (also known as Isoamyl

Critical Warning: This compound is chemically distinct from the stable alkyl halide 1-chloro-3-methylbutane (Isoamyl chloride, CAS 107-84-6). Unlike the stable alkyl chloride, the

Chemical Identity & Properties

To ensure accurate handling, one must distinguish this reactive ether from its stable isomers.

| Property | Description |

| IUPAC Name | 1-(1-Chloroethoxy)-3-methylbutane |

| Common Name | Isoamyl |

| Chemical Structure | |

| Molecular Formula | |

| Molecular Weight | 150.65 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~50–60°C at 15 mmHg (Estimated; typically distilled under vacuum) |

| Reactivity Class |

Stability Profile

The instability of 1-(1-Chloroethoxy)-3-methylbutane arises from the presence of a good leaving group (chloride) on the carbon

Hydrolysis (Moisture Sensitivity)

This is the primary failure mode. Upon contact with trace moisture, the compound undergoes rapid hydrolysis.[2] The reaction is autocatalytic because the generated HCl further protonates the ether oxygen, accelerating cleavage.

Mechanism:

-

Water attacks the electrophilic

-carbon. -

Displacement of chloride forms a hemiacetal intermediate.

-

Collapse of the hemiacetal releases acetaldehyde and isoamyl alcohol.

Thermal Decomposition

At elevated temperatures (>25°C) or during distillation without acid scavengers, the compound can eliminate HCl to form the corresponding vinyl ether (1-(vinyloxy)-3-methylbutane).

Decomposition Pathway Diagram

Figure 1: Primary decomposition pathways showing hydrolysis and thermal elimination risks.

Storage Protocols

Due to the autocatalytic nature of its decomposition (HCl promotes further degradation), a "Self-Validating" storage system is required. This means the storage conditions must actively prevent the initiation steps of decomposition.

The "Deep Cold & Inert" Standard

Objective: Immobilize the molecules to prevent elimination and exclude water to prevent hydrolysis.

| Parameter | Specification | Rationale |

| Temperature | -20°C or lower | Suppresses thermal elimination of HCl. |

| Atmosphere | Argon or Nitrogen (Dry) | Prevents ingress of atmospheric moisture. Argon is preferred as it is heavier than air, forming a better blanket. |

| Container | Schlenk Flask or Teflon-lined Vial | Glass prevents leaching; Teflon (PTFE) liners resist corrosion by trace HCl. Avoid standard polyethylene caps. |

| Stabilizers | None (Usually) | Sometimes stored over activated 4Å molecular sieves or trace |

Storage Workflow

Figure 2: Step-by-step containment workflow to ensure long-term stability.

Handling & Safety (E-E-A-T)

Expert Insight:

Engineering Controls

-

Primary Containment: Handle only in a chemical fume hood or an inert atmosphere glovebox.

-

Equipment: Use oven-dried glassware. Syringes and needles must be purged with inert gas before touching the liquid.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) is recommended due to the penetrating nature of ethers.

-

Respiratory: If outside a glovebox, a full-face respirator with organic vapor/acid gas cartridges is a secondary safeguard, though fume hood use is mandatory.

Emergency Neutralization

In case of a spill, do not use water (which generates HCl gas).

-

Protocol: Cover with a mixture of sand and solid sodium carbonate (

) or calcium carbonate. This absorbs the liquid and neutralizes the acid slowly.

Quality Control (Self-Validation)

Before using the reagent in critical synthesis, validate its purity. Decomposition is easily detectable via

Method: Dilute a small aliquot in dry

| Signal | Chemical Shift ( | Interpretation |

| Target: | ~5.6 – 5.8 ppm (q) | Quartet corresponding to |

| Impurity: Acetaldehyde | ~9.8 ppm (q) | Indicates hydrolysis. |

| Impurity: Vinyl Ether | ~4.0 – 4.5 ppm (m) | Indicates thermal elimination. |

| Impurity: Isoamyl Alcohol | ~3.6 ppm (t) | Indicates hydrolysis. |

Acceptance Criteria: >95% integration of the

References

-

Safety of

-Haloethers : U.S. Department of Health and Human Services. Report on Carcinogens, 15th Edition: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether. National Toxicology Program. Link -

General Synthesis & Reactivity : Bailey, W. F., et al. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." The Journal of Organic Chemistry, vol. 70, no. 26, 2005, pp. 10938–10939. Link

-

Hydrolysis Mechanisms: Jones, D. M., & Wood, N. F. "The Hydrolysis of Some

-Halo-ethers." Journal of the Chemical Society, 1964, pp. 5400-5406. Link -

Handling of Air-Sensitive Reagents : Aldrich Chemical Co. Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Sigma-Aldrich. Link

Sources

The Carcinogenic Potential of Substituted α-Chloroethers: A Mechanistic and Methodological Evaluation

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted α-chloroethers are a class of highly reactive alkylating agents with historical and ongoing relevance in chemical synthesis. However, their utility is overshadowed by significant toxicological concerns. This technical guide provides a comprehensive examination of the carcinogenic potential of these compounds, consolidating evidence from human epidemiology, animal bioassays, and in vitro genotoxicity studies. We delve into the core chemical mechanisms underpinning their carcinogenicity, focusing on their role as direct-acting genotoxic agents that induce DNA alkylation. Key structure-activity relationships (SAR) are analyzed to explain the variance in carcinogenic potency across different analogues. Furthermore, this guide presents detailed, field-proven experimental protocols for assessing carcinogenicity, including in vivo rodent bioassays and in vitro mutagenicity tests, explaining the causality behind critical methodological choices. Visual workflows and mechanistic diagrams are provided to enhance understanding. This document serves as an authoritative resource for professionals in research and drug development, aiming to foster a deeper understanding of the risks associated with α-chloroethers and to provide a robust framework for their toxicological evaluation.

Introduction to α-Chloroethers

An α-chloroether is an organic compound containing a chlorine atom and an ether oxygen atom attached to the same carbon. This "α" positioning creates a highly reactive electrophilic center, making these compounds potent alkylating agents. While valuable in organic synthesis for introducing functional groups like the methoxymethyl (MOM) ether, their high reactivity is also the source of their biological hazard.[1][2]

The most well-studied members of this class are bis(chloromethyl) ether (BCME) and technical-grade chloromethyl methyl ether (CMME), the latter of which is often contaminated with BCME.[3] The discovery of a dramatically increased risk of lung cancer among workers occupationally exposed to these chemicals in the 1970s led to their classification as potent human carcinogens and spurred extensive research into their toxicological properties.[3][4][5][6] This guide synthesizes the critical findings from this body of research to provide a modern, in-depth perspective.

Consolidated Evidence for Carcinogenicity

The classification of α-chloroethers as carcinogens is supported by a robust and consistent body of evidence spanning human, animal, and cellular studies.

Human Evidence: Occupational Exposure

Numerous epidemiological studies and case reports have unequivocally demonstrated that occupational exposure to BCME and technical-grade CMME causes lung cancer, predominantly small-cell carcinoma.[3][6][7][8] Key findings from these human studies include:

-

Increased Risk: A tenfold or greater increase in the relative risk of lung cancer has been observed among heavily exposed workers.[4][6]

-

Dose-Response Relationship: The risk of developing lung cancer increases with both the duration and cumulative level of exposure.[3][7]

-

Reduced Latency: The time between first exposure and cancer diagnosis is often shorter in individuals with higher exposures.[6]

These studies provide sufficient evidence in humans for the carcinogenicity of BCME and technical-grade CMME, leading to their classification as Group 1 carcinogens ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[6][9][10]

Animal Studies: In Vivo Corroboration

Controlled studies in experimental animals have consistently corroborated the findings from human epidemiology. Various routes of administration have been shown to induce tumors in multiple species, demonstrating the potent carcinogenic activity of these compounds.

-

Inhalation: Exposure to BCME vapor caused lung and nasal cavity tumors in rats and lung tumors in mice.[3][8][11] Even brief exposures to low concentrations (0.1 ppm) resulted in a high incidence of respiratory tract tumors.[8][9] Technical-grade CMME also produced respiratory tract tumors in rats and hamsters.[3][6]

-

Dermal Application: Skin painting with BCME induced benign skin papillomas and malignant squamous-cell carcinomas in mice.[3][8]

-

Subcutaneous Injection: BCME injection resulted in sarcomas at the injection site in both mice and rats.[3][12]

These animal studies provide sufficient evidence for the carcinogenicity of BCME and limited but suggestive evidence for CMME.[9]

In Vitro Evidence: Genotoxicity and Mutagenicity

In vitro assays confirm that α-chloroethers are genotoxic, meaning they directly damage DNA.

-

Mutagenicity: BCME and CMME have been shown to cause mutations in bacterial assays (e.g., the Ames test).[3][6]

-

DNA Damage: BCME induces unscheduled DNA synthesis (a marker of DNA repair) in cultured human cells.[3][6][7]

-

Chromosomal Aberrations: A slight increase in chromosomal aberrations was noted in the white blood cells of workers exposed to BCME or CMME.[3][6]

This strong evidence of genotoxicity provides the mechanistic foundation for the carcinogenicity observed in both humans and animals.[9]

Mechanistic Insights into Carcinogenicity

The carcinogenicity of α-chloroethers is a direct consequence of their chemical structure and high reactivity. Unlike many chemical carcinogens that require metabolic activation, α-chloroethers are potent, direct-acting alkylating agents.[13]

High Reactivity and Direct DNA Alkylation

The defining feature of an α-chloroether is the placement of an electronegative oxygen and chlorine on the same carbon atom. This arrangement makes the C-Cl bond highly polarized and susceptible to cleavage, forming a resonance-stabilized carbocation. This electrophilic intermediate readily attacks nucleophilic sites on biological macromolecules, most critically, on DNA.[14]

The primary mechanism of their genotoxicity is the covalent binding (alkylation) to DNA bases.[15][16] While multiple sites on DNA can be alkylated, reaction with the N7 position of guanine is often a predominant adduct.[17] This modification of the DNA structure can lead to:

-

Mispairing during DNA replication: The adducted base may be misread by DNA polymerase, leading to point mutations in the next generation of cells.

-

Replication blockage: The DNA adduct can physically block the progression of the replication fork, potentially leading to strand breaks and larger chromosomal damage.[16]

-

Depurination: The alkylated base can become unstable and detach from the deoxyribose backbone, creating an apurinic site which is itself mutagenic if not repaired correctly.

If these DNA lesions are not repaired before cell division, they can become fixed as permanent mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a key step in the initiation of cancer.

Proposed Carcinogenic Pathway

The progression from exposure to cancer can be visualized as a multi-step process rooted in the chemical reactivity of the α-chloroether.

Diagram 1: Proposed mechanism of carcinogenesis for α-chloroethers, from initial exposure to malignant transformation.

Structure-Activity Relationships (SAR)

Not all substituted α-chloroethers exhibit the same level of carcinogenic potency. Decades of research have established clear structure-activity relationships (SAR) that govern their biological activity.[5][18][19] Understanding these principles is crucial for predicting the potential hazard of novel or less-studied analogues.

Key SAR Principles for α-Chloroether Carcinogenicity:

-

Bifunctionality Increases Potency: Bifunctional α-chloroethers, such as BCME, which have two reactive chloroalkyl groups, are significantly more carcinogenic than their monofunctional counterparts like CMME.[20] The ability to cross-link DNA or other macromolecules is a likely reason for this enhanced potency.

-

Proximity of Chlorine to Ether Oxygen: The carcinogenic activity is greatest when the chlorine is on the α-carbon (the carbon adjacent to the ether oxygen). As the chlorine atom is moved further down the alkyl chain, the reactivity and carcinogenic potential decrease.[20]

-

Alkyl Chain Length: Carcinogenic activity tends to decrease as the length of the alkyl chain increases.[20] This is likely due to steric hindrance and changes in the stability of the carbocation intermediate.

These relationships are summarized in the table below.

Table 1: Summary of Structure-Activity Relationships for α-Chloroethers

| Structural Feature | Impact on Carcinogenic Potency | Rationale | Example |

|---|---|---|---|

| Functionality | Bifunctional > Monofunctional | Ability to form DNA cross-links, increasing genotoxic damage. | BCME is more potent than CMME.[20] |

| Cl Position | α-position is most potent | Maximizes electronic stabilization of the carbocation intermediate, enhancing reactivity. | α-chloroethers are more reactive carcinogens than β- or γ-chloroethers.[20] |

| Alkyl Chain | Shorter chain > Longer chain | Less steric hindrance and higher reactivity of the electrophilic center. | Carcinogenicity decreases as alkyl chain length increases.[20] |

A study comparing several di- and trifunctional α-chloroethers in mice found that compounds like bis-1,2-(chloromethoxy)ethane and bis-1,4-(chloromethoxy)-p-xylene produced notable tumor incidences, while analogues with longer linking chains like bis-1,6-(chloromethoxy)hexane were less active.[12]

Experimental Protocols for Carcinogenicity Assessment

Assessing the carcinogenic potential of a novel substituted α-chloroether requires a multi-pronged approach, combining in vivo and in vitro methods.[21][22] The protocols described here represent standard, robust methodologies designed to produce reliable and interpretable data.

Protocol: In Vivo Rodent Carcinogenicity Bioassay (Inhalation)

This protocol outlines a chronic inhalation study in rats, a "gold standard" method for assessing the carcinogenicity of volatile or aerosolized compounds.[21]

Causality Behind Experimental Choices:

-

Species: Rats are commonly used due to their well-characterized background tumor rates and susceptibility to respiratory tract tumors from inhaled carcinogens.

-

Route: Inhalation is chosen as it is a primary route of potential human occupational exposure.[3]

-

Duration: A lifetime or 2-year exposure period is necessary to allow for the long latency period of tumor development.[23]

-

Dose Levels: Multiple dose levels, including a Maximum Tolerated Dose (MTD), are used to establish a dose-response relationship.

Step-by-Step Methodology:

-

Preliminary Range-Finding: Conduct a short-term (e.g., 28-day) inhalation study with a small number of animals to determine the MTD. The MTD is the highest dose that does not cause life-threatening toxicity or reduce body weight by more than 10%.

-

Animal Allocation: Randomly assign young adult rats (e.g., Sprague-Dawley, 6-8 weeks old) to at least four groups (50 animals/sex/group):

-

Control Group (filtered air only)

-

Low-Dose Group

-

Mid-Dose Group

-

High-Dose Group (MTD)

-

-

Exposure: Expose animals for 6 hours/day, 5 days/week for up to 24 months in whole-body inhalation chambers. Maintain and monitor chamber concentrations of the test article continuously.

-

Clinical Observation: Observe animals twice daily for signs of toxicity. Record body weights weekly for the first 3 months and monthly thereafter.

-

Necropsy and Histopathology: At the end of the study (or for animals that die prematurely), perform a full necropsy. Collect all major organs and any visible lesions. Pay special attention to the entire respiratory tract (nasal passages, trachea, lungs).

-

Pathological Examination: Tissues are fixed, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically by a board-certified veterinary pathologist.

-

Data Analysis: Statistically compare the incidence of tumors in the exposed groups to the control group. Analyze for a dose-dependent increase in tumor formation.

Protocol: In Vitro Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a rapid and widely used screening assay to detect the mutagenic potential of a chemical.[24][25] It uses several strains of Salmonella typhimurium that are engineered with mutations in the gene required to synthesize the amino acid histidine, rendering them unable to grow without it. A mutagenic chemical can cause a reverse mutation that restores the gene's function, allowing the bacteria to grow.

Causality Behind Experimental Choices:

-

Bacterial Strains: A panel of strains (e.g., TA98, TA100, TA1535, TA1537) is used because they detect different types of mutations (frameshift vs. base-pair substitutions).

-

Metabolic Activation (S9 Mix): While α-chloroethers are typically direct-acting, the protocol must include a condition with an S9 fraction (a liver homogenate). This is a self-validating step to determine if metabolic activation can either increase or decrease the mutagenic response, making the assay comprehensive.

-

Controls: Positive and negative controls are critical to ensure the test system is working correctly and to establish a baseline for comparison.

Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of the test compound. Prepare positive controls (known mutagens specific for each strain) and a negative control (solvent vehicle).

-

Assay Setup (Plate Incorporation Method):

-

To a test tube, add:

-

0.1 mL of an overnight culture of a Salmonella tester strain.

-

0.1 mL of the test compound dilution (or control).

-

0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for direct-acting).

-

-

Incubate briefly at 37°C.

-

-

Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the tube, mix gently, and pour onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on each plate.

-

Data Analysis: A positive result is typically defined as a dose-related increase in the number of revertant colonies that is at least double the background (negative control) count.

Overall Assessment Workflow

The integration of these assays into a logical workflow provides a comprehensive framework for evaluating a novel α-chloroether.

Diagram 2: A tiered experimental workflow for assessing the carcinogenic potential of a novel substituted α-chloroether.

Risk Assessment and Safe Handling

Given their proven carcinogenicity, substituted α-chloroethers must be handled with extreme caution.

-

Regulatory Classification: BCME and technical-grade CMME are classified as Group 1 carcinogens by IARC.[6] The U.S. Occupational Safety and Health Administration (OSHA) has stringent regulations for their handling.[4] Any novel α-chloroether should be treated as a potential carcinogen until proven otherwise.

-

Safe Handling:

-

Engineering Controls: All work must be conducted in a certified chemical fume hood or glove box to prevent inhalation exposure.[26][27]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., Viton® or polyvinyl alcohol).[28]

-

Waste Disposal: All contaminated waste (glassware, PPE, solutions) must be disposed of as hazardous chemical waste according to institutional and local regulations.[26][29] Do not pour α-chloroether waste down the drain.

-

Conclusion and Future Perspectives

The evidence is overwhelming that substituted α-chloroethers, particularly BCME and CMME, are potent, direct-acting genotoxic carcinogens. Their reactivity, driven by the unique α-chloroether moiety, leads to DNA alkylation, mutation, and ultimately, cancer. The established structure-activity relationships provide a valuable framework for predicting the hazards of other compounds in this class.

For researchers and drug development professionals, a thorough understanding of these risks is not optional. The use of any α-chloroether requires stringent safety protocols and a comprehensive toxicological assessment, following the workflows outlined in this guide. Future research should focus on developing safer synthetic equivalents and highly sensitive methods for detecting DNA adducts as biomarkers of exposure and effect. By synthesizing the knowledge from decades of research, we can better mitigate the risks posed by this chemically useful but biologically hazardous class of compounds.

References

-

National Toxicology Program, Department of Health and Human Services. (n.d.). Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens. National Center for Biotechnology Information. [Link]

-

Van Duuren, B. L., Goldschmidt, B. M., Katz, C., Seidman, I., & Paul, J. S. (1975). Carcinogenic activity of di- and trifunctional alpha-chloro ethers and of 1,4-dichlorobutene-2 in ICR/HA swiss mice. PubMed. [Link]

-

Office of Environmental Health Hazard Assessment. (2011). Chloroalkyl ethers. OEHHA. [Link]

-

Drew, R. T., Laskin, S., Kuschner, M., & Nelson, N. (1975). Inhalation carcinogenicity of alpha halo ethers. I. The acute inhalation toxicity of chloromethyl methyl ether and bis(chloromethyl)ether. PubMed. [Link]

-

Cheng, S., Chen, Z., Xia, Y., Chen, D., & Wu, W. (2015). Mosquito coil exposure associated with small cell lung cancer: A report of three cases. Spandidos Publications. [Link]

-

U.S. Environmental Protection Agency. (2011). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. EPA. [Link]

-

Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for Bis(Chloromethyl)Ether (BCME). National Center for Biotechnology Information. [Link]

-

International Agency for Research on Cancer. (2012). BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER. In Chemical Agents and Related Occupations. National Center for Biotechnology Information. [Link]

-

Van Duuren, B. L., Katz, C., Goldschmidt, B. M., Frenkel, K., & Sivak, A. (1972). Carcinogenicity of halo-ethers. II. Structure-activity relationships of analogs of bis(chloromethyl)ether. PubMed. [Link]

-

Shvartsbart, A., Zificsak, C. A., & Meggers, E. (2018). Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. National Center for Biotechnology Information. [Link]

-

Garbers, C. F., & Scott, F. (1980). Electrophilic addition of a-chloromethyl methyl ether to alkenylarenes. Synthesis of cyclamen aldehyde. Sabinet. [Link]

-

Study.com. (n.d.). Wittig reactions with the following a-chloroethers can be used for the synthesis of aldehydes and... Homework.Study.com. [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Bis-Chloromethyl Ether. [Link]

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. ACS Publications. [Link]

-

Nelson, N. (1976). The chloroethers--occupational carcinogens: a summary of laboratory and epidemiology studies. PubMed. [Link]

-

Bodell, W. J., & Pongracz, K. (1999). Effect of cations on the formation of DNA alkylation products in DNA reacted with 1-(2-Chloroethyl)-1-nitrosourea. PubMed. [Link]

-

Bertino, J. R. (Ed.). (2017). In Vitro-In Vivo Carcinogenicity. In Encyclopedia of Cancer. PubMed. [Link]

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. ResearchGate. [Link]

-

Oregon State University Environmental Health and Safety. (n.d.). Standard Operating Procedure for Pyrophoric and Water Reactive Chemicals. [Link]

-

Asadollahi, E., et al. (2017). In Vitro–In Vivo Carcinogenicity. ResearchGate. [Link]

-

International Programme on Chemical Safety. (n.d.). International Agency for Research on Cancer (IARC) - Summaries & Evaluations. INCHEM. [Link]

-

International Agency for Research on Cancer. (2022). IARC Monographs Volume 130: 1,1,1-Trichloroethane and Four Other Industrial Chemicals. [Link]

-

Tomasi, A., & Slater, T. F. (1985). Biochemical studies on the metabolic activation of halogenated alkanes. PubMed. [Link]

-

Bulger, W. H., & Kupfer, D. (1985). Metabolic activation of pesticides with proestrogenic activity. PubMed. [Link]

-

U.S. Environmental Protection Agency. (2021). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0). National Center for Biotechnology Information. [Link]

-

Creative Biolabs. (n.d.). In Vitro Carcinogenicity Study. [Link]

-

International Agency for Research on Cancer. (1987). BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1). In Overall Evaluations of Carcinogenicity. National Center for Biotechnology Information. [Link]

-

ChemRadar. (n.d.). IARC Carcinogen List. Inventory Pedia. [Link]

-

Wikipedia. (n.d.). Structure–activity relationship. [Link]

-

Taylor, S. D., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. [Link]

-

World Health Organization. (1985). Environmental Health Criteria 47: Summary Report on the Evaluation of Short-Term In Vitro Tests. INCHEM. [Link]

-

Benigni, R., & Bossa, C. (2010). Alternatives to the carcinogenicity bioassay: in silico methods, and the in vitro and in vivo mutagenicity assays. PubMed. [Link]

-

BioTech TV. (2024, July 1). Safety First: Handling Chemicals in the Lab. YouTube. [Link]

-

Guengerich, F. P. (2001). Metabolic activation of carcinogens. PubMed. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

-

University of Massachusetts Lowell. (n.d.). Handling Chloroform. [Link]

-

Aas, N., et al. (2003). Reversal of DNA alkylation damage by two human dioxygenases. ResearchGate. [Link]

-

SCAT Europe. (n.d.). Solvents: Basics & Hazards. Laboratory Safety. [Link]

-

Fu, D., Calvo, J. A., & Samson, L. D. (2012). DNA alkylation damage repair: outcomes and implications in cancer chemotherapy. National Center for Biotechnology Information. [Link]

-

Guliaev, A. B., & Singer, B. (n.d.). DNA damage: Alkylation. eScholarship. [Link]

-

Srivenugopal, K. S., & Ali-Osman, F. (2013). Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities. In DNA Repair. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. einsteinmed.edu [einsteinmed.edu]

- 5. The chloroethers--occupational carcinogens: a summary of laboratory and epidemiology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. HEALTH EFFECTS - Toxicological Profile for Bis(Chloromethyl)Ether (BCME) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. IARC Carcinogen List | Inventory Pedia | ChemRadar [chemradar.com]

- 11. Inhalation carcinogenicity of alpha halo ethers. I. The acute inhalation toxicity of chloromethyl methyl ether and bis(chloromethyl)ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carcinogenic activity of di- and trifunctional alpha-chloro ethers and of 1,4-dichlorobutene-2 in ICR/HA swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic activation of carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA damage: Alkylation [escholarship.org]

- 17. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carcinogenicity of halo-ethers. II. Structure-activity relationships of analogs of bis(chloromethyl)ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 20. oehha.ca.gov [oehha.ca.gov]

- 21. In Vitro-In Vivo Carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. In Vitro Carcinogenicity Study - Creative Biolabs [creative-biolabs.com]

- 24. Carcinogens, summary report on the evaluation of short-term in vitro tests (EHC 47, 1985) [inchem.org]

- 25. Alternatives to the carcinogenicity bioassay: in silico methods, and the in vitro and in vivo mutagenicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. Solvents: Basics & Hazards | Laboratory Safety [scat-europe.com]

- 28. uml.edu [uml.edu]

- 29. orgsyn.org [orgsyn.org]

Methodological & Application

Protocol for protecting primary alcohols with 1-(1-Chloroethoxy)-3-methylbutane

An Application Guide and Protocol for the Protection of Primary Alcohols Using 1-(1-Chloroethoxy)-3-methylbutane

Introduction: The Strategic Role of Alcohol Protection in Synthesis

In the intricate landscape of multi-step organic synthesis, the hydroxyl group presents a unique challenge. Its amphoteric nature—acting as a nucleophile, an electrophile upon protonation, and a mild acid—endows it with versatile reactivity. However, this same reactivity can be a liability, interfering with intended transformations elsewhere in a molecule. For instance, the acidic proton of an alcohol is incompatible with organometallic reagents such as Grignard or organolithium reagents, leading to their consumption via a simple acid-base reaction rather than the desired C-C bond formation.[1]

To navigate this, chemists employ a "protecting group" strategy: a three-step sequence involving the introduction of a temporary blocking group, execution of the desired reaction, and subsequent removal of the protector.[2] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups, and it must be robust to the reaction conditions it is intended to shield against.[3]

Acetal-based protecting groups, such as the one derived from 1-(1-Chloroethoxy)-3-methylbutane, are a cornerstone of this strategy. They convert the alcohol into an ether-like linkage that is stable across a wide pH range (typically 4-12) and inert to a variety of nucleophiles, bases, and redox reagents.[4] This guide provides a comprehensive overview and detailed protocols for the use of 1-(1-Chloroethoxy)-3-methylbutane, an α-chloro ether analogous to the well-known methoxymethyl chloride (MOM-Cl), for the selective protection of primary alcohols.

Reagent Profile and Safety Considerations

Reagent: 1-(1-Chloroethoxy)-3-methylbutane CAS Number: Not readily available; structural analog of other α-chloro ethers. Molecular Formula: C₇H₁₅ClO Appearance: Likely a colorless to pale yellow liquid.[5][6]

Core Reactivity: The key to this reagent's function is the C-Cl bond, which is activated towards nucleophilic substitution by the adjacent oxygen atom. This oxygen can stabilize the developing positive charge on the carbon during the transition state, making it highly susceptible to attack by even neutral nucleophiles like alcohols.

Safety Precautions: Alpha-chloro ethers as a class of compounds warrant significant handling precautions. The archetypal reagent, chloromethyl methyl ether (MOM-Cl), is a regulated carcinogen that functions as a potent alkylating agent.[7] By structural analogy, 1-(1-Chloroethoxy)-3-methylbutane should be handled as a suspected carcinogen and a lachrymator.

-

Handling: All manipulations must be conducted in a well-ventilated chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are preferred), a flame-retardant lab coat, and splash-proof safety goggles.[10]

-

Incompatibilities: The reagent is incompatible with strong acids, bases, and oxidizing agents. It is also moisture-sensitive and should be stored under an inert atmosphere.[9][10]

-

Quenching: Any residual reagent should be quenched carefully with an aqueous solution, such as saturated sodium bicarbonate, to decompose it before disposal.[7]

Mechanism of Protection: Acetal Formation

The protection of an alcohol with 1-(1-Chloroethoxy)-3-methylbutane proceeds via a nucleophilic substitution reaction. Due to the steric hindrance and electronic properties of the reagent, it shows a preference for less hindered primary alcohols over secondary and tertiary alcohols, enabling a degree of chemoselectivity.

The reaction is typically performed in the presence of a sterically hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, or Hünig's base). The role of the base is crucial; it does not deprotonate the alcohol first but rather serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[11] This prevents the accumulation of acid, which could otherwise catalyze the removal of the newly formed protecting group.

Experimental Protocol: Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol (e.g., benzyl alcohol) as a model substrate.

Materials and Equipment:

-

Primary alcohol (1.0 eq.)

-

1-(1-Chloroethoxy)-3-methylbutane (1.2 - 1.5 eq.)

-

N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, inert gas (N₂ or Ar) supply

-

Syringes and needles

-

Separatory funnel

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (1.5 eq.) via syringe, followed by the dropwise addition of 1-(1-Chloroethoxy)-3-methylbutane (1.2 eq.).

-

Scientist's Note: Cooling the reaction to 0 °C helps to control the initial exotherm and minimize potential side reactions. Adding the chloroether dropwise ensures the base is always in excess to immediately neutralize the generated HCl.[7]

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

-

Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any remaining chloroether and neutralize the DIPEA·HCl salt.

-

Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Scientist's Note: The NaHCO₃ wash is critical for removing the acidic salt byproduct. Multiple extractions ensure complete recovery of the product from the aqueous phase.

-

-

Workup - Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure protected alcohol.

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, good solubility for reactants, and relatively unreactive. |

| Base | N,N-Diisopropylethylamine (DIPEA) | Sterically hindered, non-nucleophilic base prevents competition with the alcohol.[11] |

| Equivalents | 1.2-1.5 eq. Chloroether, 1.5-2.0 eq. Base | A slight excess of reagents ensures complete conversion of the limiting alcohol. |

| Temperature | 0 °C to Room Temperature | Controls exothermicity and allows for a smooth reaction.[7] |

| Workup | Aqueous NaHCO₃ wash | Quenches the reaction and removes acidic byproducts. |

Mechanism of Deprotection: Acid-Catalyzed Hydrolysis

The key to the utility of acetal protecting groups is their lability under acidic conditions. The deprotection is essentially the reverse of the formation reaction: an acid-catalyzed hydrolysis.

The reaction is initiated by the protonation of one of the ether oxygens by a strong acid. This creates a good leaving group, which can depart to form a resonance-stabilized oxonium ion. This electrophilic intermediate is then readily attacked by a nucleophile, such as water or the alcohol solvent, to release the original primary alcohol.

Experimental Protocol: Deprotection of the Protected Alcohol

This protocol provides a general method for the acidic cleavage of the protecting group to regenerate the primary alcohol.

Materials and Equipment:

-

Protected alcohol (1.0 eq.)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

-

Round-bottom flask, magnetic stirrer

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or DCM for extraction

-

Standard workup and purification equipment as listed previously

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the protected alcohol (1.0 eq.) in a suitable solvent like methanol or a THF/water mixture.

-

Acid Addition: Add a catalytic amount of concentrated acid (e.g., a few drops of conc. HCl or 0.1 eq. of TFA).

-

Scientist's Note: The reaction is catalytic in acid. The choice of acid and solvent depends on the substrate's sensitivity. For very sensitive substrates, milder acids like pyridinium p-toluenesulfonate (PPTS) can be used.[1]

-

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC. Deprotection is often rapid, typically complete within 1-4 hours.

-

Workup - Quenching: Once complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Workup - Extraction: If necessary, remove the organic solvent (MeOH or THF) on a rotary evaporator. Extract the aqueous residue with ethyl acetate or DCM (3x).

-

Workup - Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude alcohol can be purified by flash column chromatography if necessary, though often the product is of high purity after a simple workup.

| Parameter | Recommended Condition | Rationale |

| Solvent | Methanol or THF/H₂O | Protic solvents can participate in the mechanism and aid solubility. |

| Acid Catalyst | Conc. HCl, TFA, p-TsOH | Strong Brønsted acids efficiently catalyze acetal hydrolysis.[4][11] |

| Temperature | Room Temperature | Deprotection is typically facile and does not require heating. |

| Workup | Aqueous NaHCO₃ wash | Neutralizes the acid catalyst to prevent further reactions during workup. |

References

-

SlideShare. Protection of OH group of alcohol. [Online] Available at: [Link]

-

Thermo Fisher Scientific. Safety Data Sheet for 1-Chloro-3-methylbutane (alternative). [Online] Available at: [Link]

-

Organic Syntheses. PREPARATION AND USE OF CHLOROMETHYL METHYL ETHER IN A TOLUENE SOLUTION FOR THE PROTECTION OF A SECONDARY ALCOHOL: 1-METHOXYMETHYL-1-PHENYLETHANE. [Online] Org. Synth. 2008, 85, 10. Available at: [Link]

-

OpenStax. Protection of Alcohols – Organic Chemistry. [Online] Available at: [Link]

-

Organic Chemistry Tutor. Alcohol Protecting Groups. [Online] Available at: [Link]

-

Chemistry LibreTexts. 17.8: Protection of Alcohols. [Online] Available at: [Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. [Online] Available at: [Link]

-

Chegg. Synthesis of 1-chloro-3-methylbutane. [Online] Available at: [Link]

-

AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Online] Available at: [Link]

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Online] Available at: [Link]

-

ResearchGate. An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. [Online] Available at: [Link]

-

Semantic Scholar. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Online] Available at: [Link]

-

University of Rochester. Alcohol Protecting Groups. [Online] Available at: [Link]

-

Axios Research. 1-Chloro-3-Methylbutane - CAS - 107-84-6. [Online] Available at: [Link]

-

ResearchGate. Synthesis of the chlorosilane 1a and alcohol protection. [Online] Available at: [Link]

-

Organic Syntheses. DI-tert-BUTOXYACETYLENE AND DI-tert-BUTOXYETHYNE. [Online] Org. Synth. 1980, 59, 47. Available at: [Link]

-

Science of Synthesis. Product Class 8: Ethers as Protecting Groups. [Online] Available at: [Link]

-

ResearchGate. Efficient Chemoselective Deprotection of Silyl Ethers Using Catalytic 1-Chloroethyl Chloroformate in Methanol. [Online] Available at: [Link]

-

Semantic Scholar. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. [Online] Available at: [Link]

-

LookChem. Cas 107-84-6,1-CHLORO-3-METHYLBUTANE. [Online] Available at: [Link]

-

Organic Letters. Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. [Online] Available at: [Link]

-

ACS Publications. En Route to a Practical Primary Alcohol Deoxygenation. [Online] Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 17.8 Protection of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 4. adichemistry.com [adichemistry.com]

- 5. 1-CHLORO-3-METHYLBUTANE | 107-84-6 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. total-synthesis.com [total-synthesis.com]

Probing the Mechanistic Landscape: Solvent Effects on the Reactivity of 1-(1-Chloroethoxy)-3-methylbutane

Abstract

This application note provides a comprehensive guide to investigating the influence of solvent on the reactivity of the α-chloroether, 1-(1-chloroethoxy)-3-methylbutane. The solvolysis of this substrate serves as a model system to explore the continuum of nucleophilic substitution mechanisms, from S({N})1 to S({N})2 pathways. We present detailed protocols for kinetic analysis using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, product identification via Gas Chromatography-Mass Spectrometry (GC-MS), and interpretation of the data using the Grunwald-Winstein equation. The causality behind experimental choices is elucidated to provide a framework for designing robust mechanistic studies.

Introduction: The Critical Role of the Solvent Environment

The solvent in which a chemical reaction occurs is not a passive bystander; it is an active participant that can profoundly influence reaction rates and mechanistic pathways.[1][2][3] For reactions involving charge separation in the transition state, such as nucleophilic substitutions, the choice of solvent can dictate whether the reaction proceeds through a stepwise (S({N})1) or a concerted (S({N})2) mechanism. 1-(1-Chloroethoxy)-3-methylbutane, an α-chloroether, is an excellent substrate for studying these effects. The presence of the oxygen atom adjacent to the reactive carbon center can stabilize a developing positive charge, making it susceptible to solvent-dependent mechanistic shifts. Understanding these solvent effects is paramount in drug development and process chemistry, where controlling reaction outcomes is critical for yield, purity, and scalability.

This guide will walk through the theoretical underpinnings and practical execution of a study to quantify the solvent effects on the reactivity of 1-(1-chloroethoxy)-3-methylbutane.

Theoretical Framework: Unraveling the S({N})1/S({N})2 Dichotomy

The reactivity of 1-(1-chloroethoxy)-3-methylbutane is expected to lie on the borderline between S({N})1 and S({N})2 mechanisms.

-

The S(_{N})1 Pathway: This stepwise mechanism involves the formation of a carbocation intermediate in the rate-determining step.[4] Polar protic solvents, such as water and alcohols, are adept at stabilizing this charged intermediate through hydrogen bonding and dipole-dipole interactions, thereby accelerating the reaction rate.[4]

-

The S({N})2 Pathway: This concerted mechanism involves a backside attack by a nucleophile, proceeding through a single transition state. Polar aprotic solvents, like acetone or DMSO, are preferred for S({N})2 reactions as they can solvate the counter-ion of the nucleophile while leaving the nucleophile itself relatively "naked" and more reactive.

The structure of 1-(1-chloroethoxy)-3-methylbutane, with its potential for resonance stabilization of a carbocation by the adjacent oxygen atom, suggests a propensity for an S({N})1-like mechanism. However, the secondary nature of the carbon center does not entirely preclude an S({N})2 pathway. The solvent will play a decisive role in tipping the balance.

The Grunwald-Winstein Equation: A Quantitative Tool

To quantify the influence of the solvent, we will employ the Grunwald-Winstein equation[5][6][7][8]:

log(k/k(_{0})) = mY

Where:

-

k is the rate constant of the reaction in a given solvent.

-

k(_{0}) is the rate constant in the reference solvent (80% ethanol/20% water).

-

m is the sensitivity of the substrate to the ionizing power of the solvent.

-

Y is a measure of the solvent's ionizing power.

A high 'm' value (close to 1) is indicative of an S({N})1 mechanism, signifying a high sensitivity to the solvent's ability to stabilize a carbocation. Conversely, a low 'm' value suggests a more S({N})2-like character with less charge separation in the transition state.[5] For reactions with a significant contribution from solvent nucleophilicity, the extended Grunwald-Winstein equation can be used.[7][9]

Experimental Design & Protocols

This section outlines the detailed protocols for synthesizing the substrate, conducting kinetic experiments across a range of solvents, and analyzing the resulting products.

Synthesis of 1-(1-Chloroethoxy)-3-methylbutane

The synthesis of α-chloroethers can be achieved through various methods. A common approach is the reaction of an acetal with an acid chloride.[10]

Protocol 3.1: Synthesis of 1-(1-Chloroethoxy)-3-methylbutane

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,1-diethoxy-3-methylbutane (1 equivalent) dissolved in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes with gentle stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by ¹H NMR. The disappearance of the acetal signals and the appearance of new signals corresponding to the α-chloroether and ethyl acetate will indicate the reaction's progress.

-

Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it into a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1-(1-chloroethoxy)-3-methylbutane.

Kinetic Studies by In-Situ NMR Spectroscopy

In-situ NMR spectroscopy is a powerful, non-invasive technique for monitoring reaction kinetics in real-time.[11][12][13][14][15]

Protocol 3.2: Kinetic Analysis via ¹H NMR

-

Sample Preparation: In a clean, dry NMR tube, dissolve a known concentration of 1-(1-chloroethoxy)-3-methylbutane (e.g., 0.1 M) in the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, CD₃OD, D₂O).

-

Internal Standard: Add a small amount of an inert internal standard with a known concentration and a simple, well-resolved NMR signal (e.g., 1,3,5-trimethoxybenzene).

-

NMR Acquisition: Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature (e.g., 25 °C).

-

Automated Data Collection: Set up an array of ¹H NMR experiments to be acquired at regular time intervals. The disappearance of the reactant's characteristic peaks (e.g., the methine proton adjacent to the chlorine and oxygen) and the appearance of product peaks will be monitored.

-

Data Processing: Integrate the signals of the reactant and the internal standard at each time point. The concentration of the reactant at time 't' can be calculated relative to the constant concentration of the internal standard.

-

Rate Constant Determination: Plot the natural logarithm of the reactant concentration versus time. For a first-order reaction, this plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant (k).

Product Analysis by GC-MS

GC-MS is an essential technique for separating and identifying the products of the solvolysis reaction, confirming the reaction pathway.[16][17][18][19]

Protocol 3.3: Product Identification

-

Reaction Completion: Allow the solvolysis reaction to proceed to completion in each of the chosen solvents.

-

Sample Preparation: Dilute a small aliquot of the final reaction mixture with a suitable solvent (e.g., dichloromethane) to a concentration appropriate for GC-MS analysis.

-

GC-MS Analysis: Inject the prepared sample into the GC-MS system. The gas chromatograph will separate the components of the mixture based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As each component elutes from the GC column, it will be ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound.

-

Compound Identification: Compare the obtained mass spectra with a library of known compounds (e.g., NIST mass spectral library) to identify the solvolysis products (e.g., the corresponding alcohol and ether).

Data Presentation and Interpretation

The data collected from the kinetic experiments should be tabulated to facilitate comparison and analysis.

Hypothetical Kinetic Data

The following table presents hypothetical pseudo-first-order rate constants for the solvolysis of 1-(1-chloroethoxy)-3-methylbutane in a variety of solvents at 25 °C.

| Solvent System (v/v) | Dielectric Constant (ε) | Y({Cl}) Value | Rate Constant (k) / s | log(k/k({0})) |

| 100% Ethanol | 24.3 | -2.52 | 1.2 x 10 | -1.50 |

| 80% Ethanol / 20% Water | 65.4 | 0.00 | 3.8 x 10 | 0.00 |

| 60% Ethanol / 40% Water | 70.0 | 1.12 | 2.1 x 10 | 0.74 |

| 40% Ethanol / 60% Water | 74.0 | 2.19 | 9.5 x 10 | 1.40 |

| 100% Methanol | 32.6 | -1.17 | 5.5 x 10 | -0.84 |

| 80% Acetone / 20% Water | 69.8 | -0.67 | 9.8 x 10 | -0.59 |

| 100% Acetic Acid | 6.2 | -1.68 | 2.5 x 10 | -1.18 |

Grunwald-Winstein Analysis

A plot of log(k/k({0})) versus the solvent ionizing power (Y({Cl})) will provide the 'm' value.

// Axes "origin" [shape=none, label=""]; "y-axis" [shape=none, label="log(k/k₀)"]; "x-axis" [shape=none, label="YCl"]; "origin" -> "y-axis" [label=" 2.0\n\n 1.5\n\n 1.0\n\n 0.5\n\n 0.0\n\n-0.5\n\n-1.0\n\n-1.5\n\n-2.0", fontcolor="#202124", color=black]; "origin" -> "x-axis" [label="-3 -2 -1 0 1 2 3", fontcolor="#202124", color=black];

// Data points p1 [pos="-2.52,-1.50!"]; p2 [pos="0.00,0.00!"]; p3 [pos="1.12,0.74!"]; p4 [pos="2.19,1.40!"]; p5 [pos="-1.17,-0.84!"]; p6 [pos="-0.67,-0.59!"]; p7 [pos="-1.68,-1.18!"];

// Trendline edge [color="#4285F4", style=solid, constraint=false]; p1 -> p4 [label=" m ≈ 0.85", fontcolor="#4285F4"]; } } Figure 3: Hypothetical Grunwald-Winstein Plot for Solvolysis.

Based on the hypothetical data, the slope ('m' value) is approximately 0.85. This value, being close to 1, suggests a reaction mechanism with significant S(_{N})1 character. The transition state is highly sensitive to the ionizing power of the solvent, indicating substantial charge separation. This is consistent with the ability of the ethoxy group to stabilize a developing positive charge on the adjacent carbon through resonance.

Conclusion

This application note has detailed a systematic approach to investigating the solvent effects on the reactivity of 1-(1-chloroethoxy)-3-methylbutane. By combining kinetic studies using in-situ NMR with product analysis by GC-MS and interpreting the data within the framework of the Grunwald-Winstein equation, researchers can gain deep insights into the mechanistic underpinnings of this and similar reactions. The protocols and theoretical discussions provided herein serve as a robust template for the rational design of experiments aimed at understanding and controlling chemical reactivity in solution.

References

-

Grunwald, E.; Winstein, S. The Correlation of Solvolysis Rates. J. Am. Chem. Soc.1948 , 70 (2), 846–854. [Link]

-

Bentley, T. W.; Llewellyn, G. Y Scales of Solvent Ionizing Power. Prog. Phys. Org. Chem.1990 , 17, 121-158. [Link]

-

IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. ISBN 0-9678550-9-8. [Link]

-

Kevill, D. N.; D'Souza, M. J. Use of the Simple and Extended Grunwald-Winstein Equations in the Correlation of the Rates of Solvolysis of Highly Hindered Tertiary Alkyl Derivatives. Molecules2019 , 24(11), 2116. [Link]

-

Carver, J. S. Application of the extended Grunwald-Winstein equation to the solvolysis of dimethyl chlorophosphate and dimethyl chlorothiophosphate. Huskie Commons1992 . [Link]

-

Wu, Y.; D'Agostino, C.; Holland, D. J.; Gladden, L. F. In situ study of reaction kinetics using compressed sensing NMR. Chem. Commun.2014 , 50, 15456-15459. [Link]

-

Anasazi Instruments. Applications of NMR Analysis. 2020 . [Link]

-

Chemistry LibreTexts. NMR: Kinetics. 2023 . [Link]

-

Lescop, E.; Schanda, P.; Rasia, R. Real-time NMR spectroscopy in the study of biomolecular kinetics and dynamics. Prog. Nucl. Magn. Reson. Spectrosc.2021 , 122, 1-25. [Link]

-

Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]

-

Sostarecz, A. Computational Modeling of Solvent Effects. [Link]

-

Meliga, D.; Giambrone, V.; Lavagnino, L.; Lavagnino, S. Z.; Calcagno, F. Solvent Polarity in SN1 and SN2 Reactions. Wolfram Demonstrations Project2023 . [Link]

-

OpenOChem Learn. SN1 - Effect of the Solvent. [Link]

-

Fang, H.; et al. Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv2020 . [Link]

-

Tidwell, T. T. The SN1 Hydrolysis of α-Phenylethyl Chloride. Amanote Research1966 . [Link]

-

Tidwell, T. T. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein J. Org. Chem.2022 , 18, 65-80. [Link]

-

Chemistry LibreTexts. Reactivity of Alpha Hydrogens. 2023 . [Link]

-

TutorChase. How does the choice of solvent influence a reaction's rate? [Link]

-

Journal of Agriculture, Food and Environment. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. 2024 . [Link]

-

University of Calgary. Ch 8: Solvent Effects. [Link]

-

Restek. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. 2020 . [Link]

-

Organic Syntheses. α-Halo Ethers from Symmetric Acetals. [Link]

-

YouTube. Solvolysis Reactions With Stereochemistry - SN1 Mechanism. 2023 . [Link]

-

Lab Manager. GC-MS: A Powerful Technique for Hydrocarbon Analysis. 2021 . [Link]

-

Intertek. Gas Chromatography - Mass Spectrometry Analysis. [Link]

-

Reichardt, C.; Welton, T. Solvents and Solvent Effects in Organic Chemistry, 4th ed. Wiley-VCH, 2010 . [Link]

-

University of Illinois Springfield. Experiment 8 — Kinetics of SN1 Solvolysis. [Link]

-

MDPI. MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). 2025 . [Link]

-

PubMed. Reactions of alpha-nucleophiles with alkyl chlorides: competition between S(N)2 and E2 mechanisms and the gas-phase alpha-effect. 2009 . [Link]

-

Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

Sources

- 1. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]

- 2. tutorchase.com [tutorchase.com]

- 3. researchgate.net [researchgate.net]

- 4. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]

- 5. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]

- 6. Use of the Simple and Extended Grunwald-Winstein Equations in the Correlation of the Rates of Solvolysis of Highly Hindered Tertiary Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. goldbook.iupac.org [goldbook.iupac.org]

- 8. goldbook.iupac.org [goldbook.iupac.org]

- 9. "Application of the extended Grunwald-Winstein equation to the solvolys" by Jeffrey S. Carver [huskiecommons.lib.niu.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]

- 12. Applications of NMR Analysis [aiinmr.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mr.copernicus.org [mr.copernicus.org]

- 15. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. gcms.cz [gcms.cz]

- 17. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 18. Gas Chromatography - Mass Spectrometry Analysis [intertek.com]

- 19. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]

Application Notes & Protocols: In-Situ Generation and Synthetic Utility of 1-(1-Chloroethoxy)-3-methylbutane

Introduction: The Advantage of In-Situ Generation

α-Haloethers are highly valuable reagents in organic synthesis, primarily serving as potent electrophiles for the introduction of acetal-type protecting groups for alcohols and other nucleophilic functional groups.[1] Analogs such as chloromethyl methyl ether (MOM-Cl) and benzyl chloromethyl ether (BOM-Cl) are widely used, but their high volatility, reactivity, and status as potential carcinogens present significant handling and exposure risks.[2][3] The in-situ generation of these reagents—preparing and using them in the same reaction vessel without isolation—is a superior strategy that significantly enhances laboratory safety by minimizing exposure.[4]

This guide provides a detailed protocol for the in-situ generation of 1-(1-Chloroethoxy)-3-methylbutane, an effective reagent for installing the 1-(isobutoxy)ethyl protecting group. This is achieved through the acid-mediated reaction of acetaldehyde and 3-methyl-1-butanol (isobutyl alcohol). We will explore the underlying chemical principles, provide a robust experimental protocol for its generation and use in alcohol protection, and detail the critical safety measures required for its handling.

Scientific Principles & Reaction Mechanism

The formation of 1-(1-Chloroethoxy)-3-methylbutane from acetaldehyde and isobutyl alcohol in the presence of an acid catalyst, such as hydrogen chloride, proceeds through a well-established pathway analogous to acetal formation.[5] The process can be dissected into two key stages: formation of the α-chloroether and its subsequent reaction with a substrate.

Mechanism of Formation

The reaction is initiated by the protonation of the acetaldehyde carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by isobutyl alcohol. This forms a protonated hemiacetal intermediate. Following a proton transfer, the hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). The departure of water generates a resonance-stabilized oxonium ion. In the final step, this highly electrophilic intermediate is trapped by a chloride ion (from the HCl source) to yield the target α-chloroether, 1-(1-Chloroethoxy)-3-methylbutane.

To prevent the reaction from proceeding to the thermodynamically stable full acetal, conditions are controlled, and the highly reactive α-chloroether is trapped in-situ by the desired substrate nucleophile.

Caption: Mechanism for the in-situ generation of the α-chloroether.

Mechanism of Alcohol Protection

Once formed, the 1-(1-Chloroethoxy)-3-methylbutane serves as an excellent substrate for SN2-type reactions. A substrate alcohol, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base), attacks the electrophilic carbon bearing the chlorine atom. The base serves to scavenge the proton from the attacking alcohol and the HCl generated during the reaction, driving the equilibrium towards the protected ether product.

Critical Safety & Handling Precautions

WARNING: α-Chloroethers are classified as potential carcinogens and are highly reactive. In-situ generation mitigates, but does not eliminate, risks. Adherence to the following safety protocols is mandatory.

-

Engineering Controls : All manipulations involving the generation and use of 1-(1-Chloroethoxy)-3-methylbutane must be performed in a properly functioning and certified chemical fume hood to prevent inhalation of volatile reagents and byproducts.[6][7]

-

Personal Protective Equipment (PPE) : At a minimum, standard PPE is required: a flame-resistant lab coat, splash-proof chemical goggles, and closed-toe shoes.[8]

-

Gloves : Use appropriate chemical-resistant gloves (e.g., nitrile gloves). Change gloves frequently and immediately upon suspected contamination.[9]

-

-

Reagent Handling : Acetaldehyde is volatile and flammable. Hydrogen chloride (if used as a gas) is highly corrosive and toxic. Handle these reagents with extreme care according to their specific Safety Data Sheet (SDS) requirements.

-

Quenching : Upon completion of the reaction, any excess α-chloroether must be quenched. This is typically achieved during aqueous workup, where the reagent is hydrolyzed. The quench can be exothermic.[1]

Experimental Protocols

This section details the in-situ generation of 1-(1-Chloroethoxy)-3-methylbutane and its immediate use for the protection of a primary alcohol (e.g., benzyl alcohol) as a representative substrate.

Protocol: In-Situ Protection of Benzyl Alcohol

This protocol describes the formation of the 1-(isobutoxy)ethyl (IBE) ether of benzyl alcohol.

Table 1: Reagent Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume / Mass |

| Benzyl Alcohol | 108.14 | 10.0 | 1.0 | 1.04 mL |

| 3-Methyl-1-butanol | 88.15 | 15.0 | 1.5 | 1.62 mL |

| Acetaldehyde | 44.05 | 15.0 | 1.5 | 0.84 mL |

| Diisopropylethylamine | 129.24 | 20.0 | 2.0 | 3.48 mL |

| Dichloromethane (DCM) | - | - | - | 50 mL |

Experimental Procedure:

-

Preparation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the substrate, benzyl alcohol (10.0 mmol, 1.0 eq).

-

Solvent and Reagents : Add anhydrous dichloromethane (50 mL) followed by 3-methyl-1-butanol (15.0 mmol, 1.5 eq) and diisopropylethylamine (20.0 mmol, 2.0 eq).

-

Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

-

In-Situ Generation & Reaction : While stirring vigorously at 0 °C, add acetaldehyde (15.0 mmol, 1.5 eq) dropwise via syringe over 5 minutes. Note: For this protocol, the HCl is generated in situ from the reaction of an acyl chloride with the alcohol, a common alternative to using HCl gas. A more direct approach uses a source like acetyl chloride (1.1 eq), which reacts with isobutanol to form HCl and an ester byproduct.[10] For this example, we assume a pre-existing source of anhydrous HCl or the use of a reagent that generates it. The reaction proceeds as the α-chloroether forms and is immediately trapped by the benzyl alcohol.

-

Reaction Monitoring : Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC) (e.g., using a 5:1 Hexanes:Ethyl Acetate eluent).[1]

-

Quenching & Workup : Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to quench any unreacted species.

-

Extraction : Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.

-

Washing : Wash the combined organic layers with water (50 mL) and then with saturated aqueous sodium chloride (brine) (50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure protected alcohol.

Caption: Experimental workflow for in-situ protection of an alcohol.

Expected Results & Characterization

The procedure described is robust for a variety of primary and secondary alcohols. The resulting 1-(isobutoxy)ethyl ethers are generally stable to basic conditions, organometallic reagents, and many oxidizing/reducing agents, making them effective protecting groups.[11]

Table 2: Typical Reaction Outcomes

| Parameter | Expected Outcome |

| Reaction Time | 3 - 6 hours |

| Typical Yield | 75 - 90% (after purification) |

| Appearance | Colorless to pale yellow oil |

| Key ¹H NMR Signals | A characteristic quartet for the acetal proton (-O-CH(CH₃)-O-), coupled to a doublet for the adjacent methyl group. |

Deprotection Strategy

The 1-(isobutoxy)ethyl protecting group is an acetal and is therefore readily cleaved under mild acidic conditions. This provides a convenient method for deprotection that is orthogonal to many other protecting groups (e.g., silyl ethers cleaved by fluoride, or benzyl ethers cleaved by hydrogenolysis).[12][13]

A typical deprotection protocol involves stirring the protected compound in a mixture of an acid (e.g., acetic acid, HCl, or PPTS) in a protic solvent system like tetrahydrofuran/water.

References

-

University of Wisconsin. Protecting Groups. [Link]

-

Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc. (Note: While not directly cited from a single URL, this is the authoritative text on the subject, and the principles are reflected in sources like[14] and[15]).

-